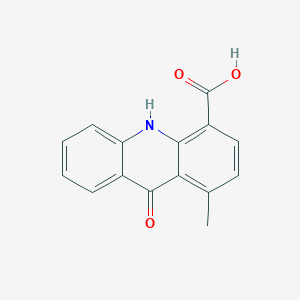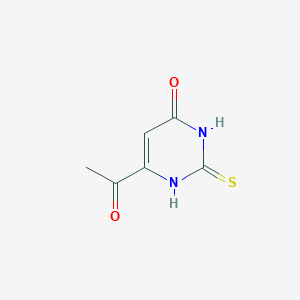
5,6-Bis(3,4-dichlorophenyl)-2-(2-hydroxyethyl)-3-oxo-2,3-dihydro-4-pyridazinecarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“5,6-Bis(3,4-dichlorophenyl)-2-(2-hydroxyethyl)-3-oxo-2,3-dihydro-4-pyridazinecarbonitrile” is a synthetic organic compound that belongs to the pyridazine family
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “5,6-Bis(3,4-dichlorophenyl)-2-(2-hydroxyethyl)-3-oxo-2,3-dihydro-4-pyridazinecarbonitrile” typically involves multi-step organic reactions. A common approach might include:
Formation of the pyridazine ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the dichlorophenyl groups: This step may involve the use of chlorinated aromatic compounds and suitable catalysts.
Addition of the hydroxyethyl group: This can be done through nucleophilic substitution or addition reactions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including temperature control, solvent selection, and purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyethyl group.
Reduction: Reduction reactions could target the carbonyl group in the pyridazine ring.
Substitution: The dichlorophenyl groups may participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Like sodium borohydride or lithium aluminum hydride.
Substitution reagents: Including halogens or nucleophiles like amines.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
科学的研究の応用
Chemistry
The compound can be used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds.
Biology
In biological research, it may serve as a probe to study enzyme interactions or as a precursor for bioactive molecules.
Medicine
Potential medicinal applications could include its use as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Industry
In industry, the compound might be used in the synthesis of advanced materials or as an intermediate in the production of pharmaceuticals.
作用機序
The mechanism of action of “5,6-Bis(3,4-dichlorophenyl)-2-(2-hydroxyethyl)-3-oxo-2,3-dihydro-4-pyridazinecarbonitrile” would depend on its specific biological target. Generally, it could interact with enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved would be specific to the biological context in which the compound is used.
類似化合物との比較
Similar Compounds
Pyridazine derivatives: Other compounds in this family may include various substituted pyridazines with different functional groups.
Dichlorophenyl compounds: Compounds containing dichlorophenyl groups, such as certain pesticides or pharmaceuticals.
Uniqueness
The uniqueness of “5,6-Bis(3,4-dichlorophenyl)-2-(2-hydroxyethyl)-3-oxo-2,3-dihydro-4-pyridazinecarbonitrile” lies in its specific combination of functional groups, which may confer unique biological activities or chemical reactivity compared to other similar compounds.
特性
CAS番号 |
75660-46-7 |
|---|---|
分子式 |
C19H11Cl4N3O2 |
分子量 |
455.1 g/mol |
IUPAC名 |
5,6-bis(3,4-dichlorophenyl)-2-(2-hydroxyethyl)-3-oxopyridazine-4-carbonitrile |
InChI |
InChI=1S/C19H11Cl4N3O2/c20-13-3-1-10(7-15(13)22)17-12(9-24)19(28)26(5-6-27)25-18(17)11-2-4-14(21)16(23)8-11/h1-4,7-8,27H,5-6H2 |
InChIキー |
UDPYJRCFUVCNSZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1C2=C(C(=O)N(N=C2C3=CC(=C(C=C3)Cl)Cl)CCO)C#N)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![11-Methyl-2-phenyltetrahydro-1H-5,8-(epiminomethano)[1,2,4]triazolo[1,2-a]pyridazine-1,3,10(2H)-trione](/img/structure/B12920528.png)
![1H,1'H-[6,6'-Bibenzo[de]isoquinoline]-1,1',3,3'(2H,2'H)-tetraone](/img/structure/B12920541.png)



![[(2S,5R)-5-(6-oxo-1H-purin-9-yl)tetrahydrofuran-2-yl]methyl dihydrogen phosphate](/img/structure/B12920571.png)
![3-([1,1'-Biphenyl]-3-yl)-N-methylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B12920573.png)


![N-[4-(6-Sulfanylidene-1,4,5,6-tetrahydropyridazin-3-yl)phenyl]acetamide](/img/structure/B12920584.png)



